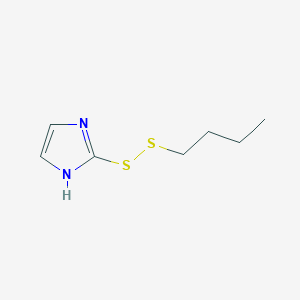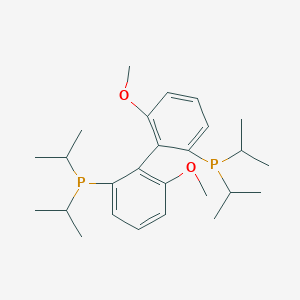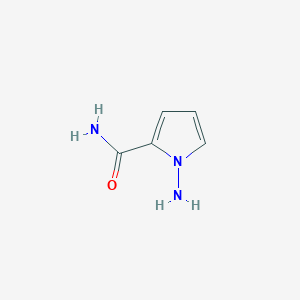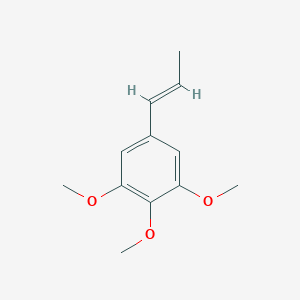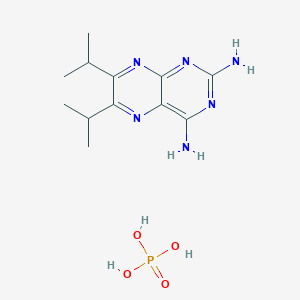
6,7-二异丙基蝶啶-2,4-二胺磷酸盐
描述
6,7-Diisopropylpteridine-2,4-diamine phosphate, also known as 6,7-Diisopropylpteridine-2,4-diamine phosphate, is a useful research compound. Its molecular formula is C12H21N6O4P and its molecular weight is 344.31 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-Diisopropylpteridine-2,4-diamine phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98771. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Diisopropylpteridine-2,4-diamine phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Diisopropylpteridine-2,4-diamine phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中的应用
“6,7-二异丙基蝶啶-2,4-二胺磷酸盐” 是一种在有机合成中具有重要价值的试剂,因为它可以作为亲核试剂 . 它在合成杂环化合物等各种化学反应中用作中间体 . 这使得它成为有机化学领域中一种通用的工具。
太阳能中的应用
该化合物已用于开发高效稳定的反式钙钛矿太阳能电池 . 基于该化合物提出了一种简单易行的溶液处理界面策略,以克服反式钙钛矿太阳能电池中的体相和界面复合损失问题 . 使用该化合物的器件的功率转换效率 (PCE) 比没有该化合物的对照器件提高了 33.49% .
能量调节中的应用
该化合物存在于富勒烯/阴极界面,并扩散到整个钙钛矿/富勒烯异质结,从而实现体相和界面调节的同步 . 通过引入该化合物,改善了 (6,6)-苯基-C 61 丁酸甲酯 (PCBM) 和 Ag 界面之间的界面能失配、缺陷辅助复合能量损失以及钙钛矿薄膜的残余应力 .
提高器件稳定性的应用
引入“6,7-二异丙基蝶啶-2,4-二胺磷酸盐”极大地提高了器件的热稳定性 . PCE 衰减到其初始值的 80% (T80) 所需的时间达到 247 小时,而对照器件的 T80 仅为 14 小时 . 这表明该化合物在提高器件使用寿命和可靠性方面具有潜力。
作用机制
Target of Action
The primary target of Antimalarial Agent 1 is the Plasmodium gallinaceum . This is a species of the plasmodium genus that causes malaria in poultry. The compound has shown to have an antimalarial index of 1:40 when tested against this organism .
Mode of Action
It is known to act as a nucleophile and serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds . These properties suggest that it may interfere with the biochemical processes of the Plasmodium gallinaceum, thereby inhibiting its growth and proliferation.
Biochemical Pathways
Given its nucleophilic properties and role in the synthesis of heterocyclic compounds, it is likely that it disrupts essential metabolic pathways in the plasmodium gallinaceum .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The result of the action of Antimalarial Agent 1 is the inhibition of the growth and proliferation of Plasmodium gallinaceum . This leads to a decrease in the severity of the malaria symptoms caused by this organism.
生化分析
Biochemical Properties
It is known that this compound has an antimalarial index of 1:40 when tested against Plasmodium gallinaceum
Cellular Effects
It is known to have protective effects in mice infected with Vibrio cholerae This suggests that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to act as a nucleophile and serve as an intermediate in various chemical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 6,7-Diisopropylpteridine-2,4-diamine phosphate vary with different dosages in animal models. It is known to show protective effects in mice infected with Vibrio cholerae Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking
属性
IUPAC Name |
6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQBQYASRYRNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233092 | |
| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84176-65-8 | |
| Record name | 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 84176-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-diisopropylpteridine-2,4-diamine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y998EB9RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


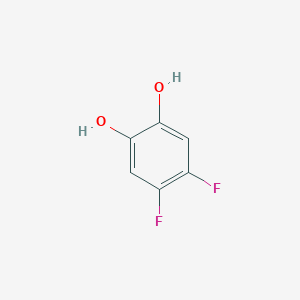
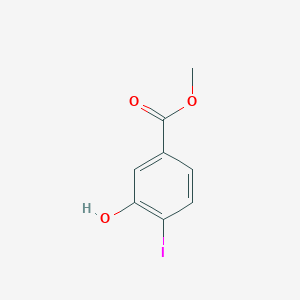
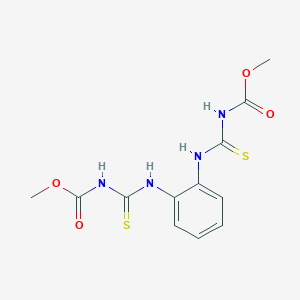
![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
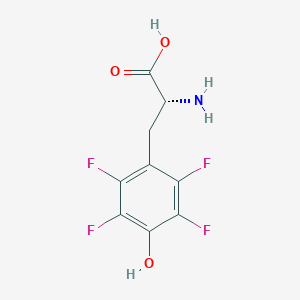
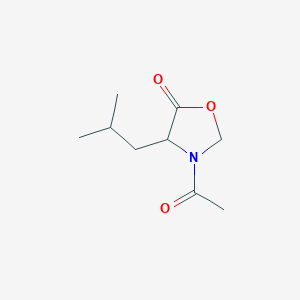
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
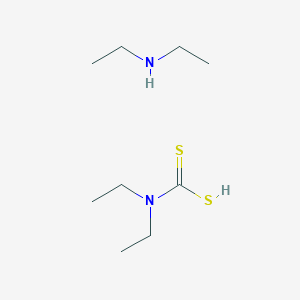
![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
